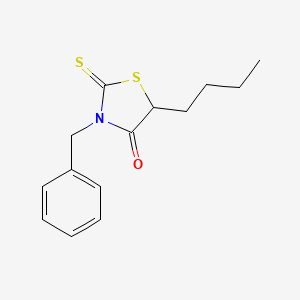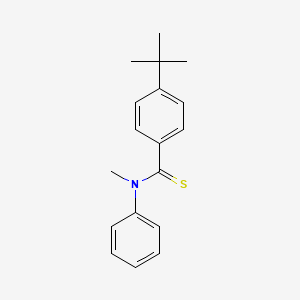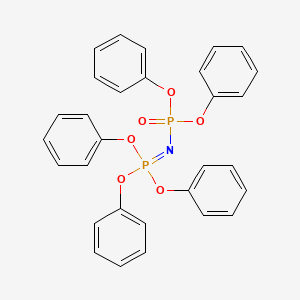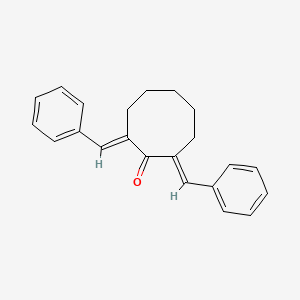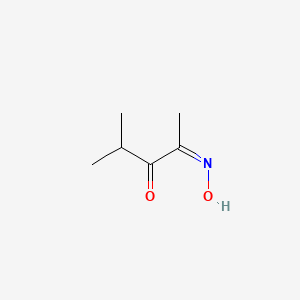
4-Methyl-2,3-pentanedione 2-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3-pentanedione 2-oxime is an organic compound with the molecular formula C6H11NO2. It is a derivative of 4-Methyl-2,3-pentanedione, where the oxime group replaces one of the carbonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2,3-pentanedione 2-oxime can be synthesized through the reaction of 4-Methyl-2,3-pentanedione with hydroxylamine hydrochloride (NH2OH·HCl) under acidic conditions . The reaction typically involves dissolving 4-Methyl-2,3-pentanedione in a suitable solvent, such as ethanol, and then adding hydroxylamine hydrochloride. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the oxime product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,3-pentanedione 2-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2,3-pentanedione 2-oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrile oxides and other derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and spectrophotometric determination of metal ions, such as nickel.
Mécanisme D'action
The mechanism by which 4-Methyl-2,3-pentanedione 2-oxime exerts its effects involves the interaction of the oxime group with various molecular targets. For example, in its antimicrobial activity, the oxime group can form complexes with metal ions, disrupting essential biological processes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
4-Methyl-2,3-pentanedione 2-oxime can be compared with other similar compounds, such as:
2,4-Pentanedione: Another diketone that can form oximes and undergo similar reactions.
4-Methyl-2,3-pentanedione: The parent compound without the oxime group, which has different reactivity and applications.
2,3-Pentanedione: A simpler diketone with similar chemical properties but lacking the methyl group at the 4-position.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications, particularly in forming stable complexes with metal ions and its potential antimicrobial properties.
Propriétés
Numéro CAS |
13508-89-9 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-4-methylpentan-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3/b7-5- |
Clé InChI |
SNAKZQGNQQFDCV-ALCCZGGFSA-N |
SMILES isomérique |
CC(C)C(=O)/C(=N\O)/C |
SMILES canonique |
CC(C)C(=O)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


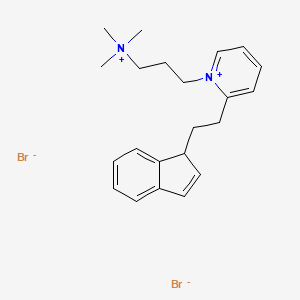
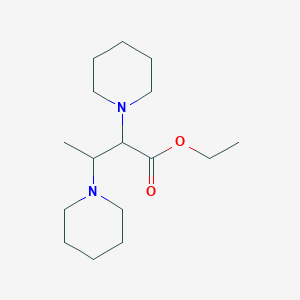
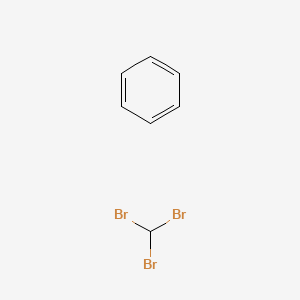
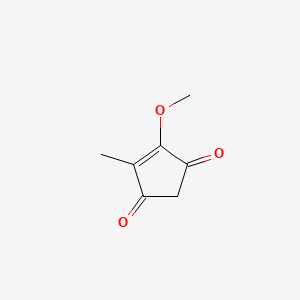
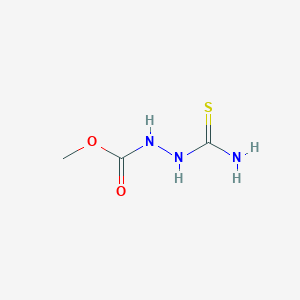
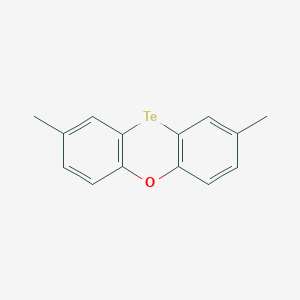
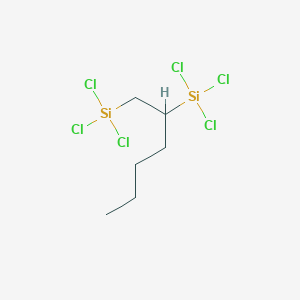
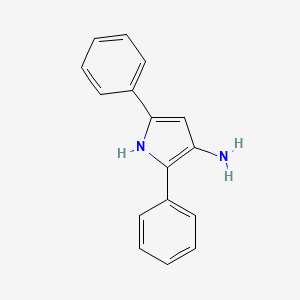
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
